Junipediol A
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Overview
Description
Junipediol A is a naturally occurring compound initially isolated from the root bark of the cypress tree. It is a white crystalline solid with the chemical formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is known for its unique chemical structure, which includes multiple ring structures and hydroxyl functional groups .
Scientific Research Applications
Junipediol A has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Junipediol A is a natural product that can be isolated from the aerial parts of Juniperus phcenicea
Biochemical Pathways
It’s known that this compound is a phenolic compound , and phenolic compounds are generally involved in various biological activities such as antioxidant, anti-inflammatory, and anticancer activities.
Result of Action
Given that this compound is a phenolic compound , it may exhibit antioxidant, anti-inflammatory, and anticancer activities, like other phenolic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Junipediol A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves grinding the plant material, followed by solvent extraction using organic solvents such as dimethyl sulfoxide or ethanol . The extract is then purified through crystallization, filtration, and drying to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the root bark of cypress trees. The process includes mechanical grinding, solvent extraction, and purification steps to ensure high purity and yield . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Junipediol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups in its structure .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different chemical applications .
Comparison with Similar Compounds
Junipediol A can be compared with other similar compounds, such as:
Junipediol B: Another phenylpropanoid derivative with similar antioxidant properties.
Guaiacylglycerol: A compound with a similar structure and biological activity.
Dihydrosyringin: Known for its anti-inflammatory properties, similar to this compound.
This compound stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,11-13H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDMTMWJXFPCFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Junipediol A and where has it been discovered?
A1: this compound is a novel sesquiterpene first discovered in the heartwood of Juniperus formosana Hayata. [] This specific type of sesquiterpene skeleton was elucidated using X-ray analysis. [] Further research identified this compound, along with this compound 8-O-β-D-glucopyranoside and Junipediol B, in the Cephalotaxus hainanensis Li. species. []
Q2: What are the known biological activities of this compound?
A2: While this compound's structure has been characterized, research primarily focuses on its isolation and identification. [, ] Current literature mainly highlights its antioxidant activity, which was evaluated using the DPPH method. [] Further research is needed to explore its potential interactions with biological targets and downstream effects.
Q3: Are there other research avenues for this compound based on its origin?
A3: Interestingly, other compounds isolated from Juniperus formosana heartwood, such as α-cedrol and sugiol, are known for their diverse biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties. [] Considering this compound originates from a similar source, exploring these bioactivities could be a potential research direction. Additionally, investigating the traditional uses of Juniperus formosana and Cephalotaxus hainanensis in traditional medicine might offer clues about the potential applications of this compound.
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